The pyridine ring is a common core structure found in many biologically active molecules. It can participate in hydrogen bonding and pi-pi stacking interactions with other molecules, which can be crucial for binding to protein targets .
The presence of the trifluoromethyl group (CF3) can enhance the molecule's metabolic stability and improve its membrane permeability .
The imidazole moiety is present in histidine, an essential amino acid. Molecules containing imidazole rings can act as histamine H3 receptor antagonists or ligands for other enzymes .
The carboxylic acid group (COOH) can participate in hydrogen bonding and ionic interactions, which can be important for molecular recognition and binding to biological targets .
Based on the presence of these functional groups, 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- could potentially be investigated for its activity in various areas such as:
3-Pyridinecarboxylic acid, commonly known as nicotinic acid, is an aromatic heterocyclic compound with the molecular formula and a molecular weight of approximately 123.11 g/mol. It is a derivative of pyridine, characterized by a carboxylic acid group attached to the third carbon of the pyridine ring. This compound is notable for its role in human nutrition as a form of vitamin B3, essential for various metabolic processes and the synthesis of nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are crucial for cellular respiration and energy production .
3-Pyridinecarboxylic acid exhibits significant biological activity:
The synthesis of 3-Pyridinecarboxylic acid can be achieved through various methods:
3-Pyridinecarboxylic acid has diverse applications:
Research into the interactions of 3-Pyridinecarboxylic acid has revealed its potential effects on various biological pathways:
Several compounds share structural similarities with 3-Pyridinecarboxylic acid. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Picolinic Acid | Found in the human body; involved in metal ion chelation. | |
Isonicotinic Acid | Used in pharmaceuticals; differs by carboxyl position. | |
2-Hydroxypyridine | Exhibits different biological activities; less acidic than nicotinic acid. | |
4-Pyridinecarboxylic Acid | Similar structure but distinct properties; used as an intermediate in drug synthesis. |
The uniqueness of 3-Pyridinecarboxylic acid lies in its dual role as both a nutrient essential for human health and a versatile compound in synthetic chemistry. Its well-documented health benefits, particularly regarding cardiovascular health and metabolic processes, set it apart from other pyridine derivatives that may not possess such significant biological roles .
Industrial synthesis of imidazole-pyridine hybrid compounds represents a critical pathway for accessing complex heterocyclic architectures containing both pyridine and imidazole pharmacophores [4]. The development of scalable methodologies for these hybrid systems has emerged as a significant focus in pharmaceutical and agrochemical manufacturing processes [5].
The primary industrial approach for producing pyridine carboxylic acid derivatives involves large-scale oxidation processes utilizing specialized reactor systems [39]. Industrial production methods typically employ continuous flow reactors made of titanium or steel with titanium coating to withstand the highly corrosive reaction environments [41]. These processes achieve conversion rates of up to 96% with yields reaching 91% under optimized conditions [41].
Table 1: Industrial Production Parameters for Pyridine Carboxylic Acid Derivatives
Parameter | Value | Process Conditions |
---|---|---|
Conversion Rate | 96% | Continuous flow reactor [41] |
Yield | 91% | Titanium-coated reactor [41] |
Temperature Range | 190-270°C | High-pressure conditions [41] |
Pressure | 2-8 MPa | Industrial scale [41] |
Reaction Time | >1 hour | Oxidation process [41] |
The synthesis of imidazole-pyridine hybrids on industrial scale follows a multi-step approach involving nitrogen-acylation, nitrogen-alkylation, and quaternization reactions [4]. This methodology has been successfully implemented for producing hybrid salts with pyridine and imidazole scaffolds connected via aliphatic linkers consisting of amide groups and methylene fragments [4].
Advanced industrial methodologies have incorporated ultrasound irradiation techniques to enhance reaction efficiency [8]. The use of ultrasound irradiation provides significant advantages including dramatic reduction in reaction time, notable acceleration in reaction rate, remarkable decrease in energy consumption, and higher yields compared to conventional thermal heating methods [8].
Gas-phase ammoxidation represents another industrially viable approach for producing pyridine carboxylic acid derivatives [41]. This process utilizes fluidized bed reactors with heterogeneous catalysts and has gained significant interest across Europe, Asia, and India for large-scale production [41]. The ammoxidation of 3-picoline to 3-cyanopyridine followed by hydrolysis provides access to nicotinamide or nicotinic acid derivatives [41].
The industrial synthesis of 6-amino-3-pyridinecarboxylic acid derivatives specifically requires careful optimization of reaction parameters to ensure selective amino group introduction while maintaining the integrity of the carboxylic acid functionality [1]. Patent literature describes methods for producing 2-alkoxy-6-amino-3-pyridinecarboxylic acid derivatives that are simple and industrially advantageous [1].
Protecting group strategies for carboxylic acid functionality represent essential methodologies in the synthesis of complex 6-amino-3-pyridinecarboxylic acid derivatives [9] [24]. The selection of appropriate protecting groups is critical for ensuring chemoselectivity in multistep synthetic sequences while maintaining compatibility with other functional groups present in the target molecule [9].
The most widely employed protecting groups for carboxylic acids include esters of various alcohols, with methyl, tert-butyl, allyl, and benzyl esters being the most commonly utilized [24] [25]. Each protecting group offers distinct advantages in terms of stability, ease of installation, and deprotection conditions [9].
Table 3: Carboxylic Acid Protecting Groups and Deprotection Conditions
Protecting Group | Installation Method | Deprotection Conditions | Stability Profile |
---|---|---|---|
Methyl ester | Methanol/acid | Basic hydrolysis | Moderate [28] |
tert-Butyl ester | Isobutene/H₂SO₄ | Trifluoroacetic acid | High acid stability [27] |
Benzyl ester | Benzyl alcohol/DCC | Hydrogenolysis | Base stable [26] |
Allyl ester | Allyl alcohol/DCC | Palladium(0) | Mild conditions [25] |
The tert-butyl ester group has gained particular prominence as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, combined with convenient deprotection under acidic conditions [27]. Recent developments have introduced bis(trifluoromethanesulfonyl)imide as an efficient reagent for tert-butylation of carboxylic acids in tert-butyl acetate, achieving high yields with minimal environmental impact [27].
Benzyl ester protection offers unique advantages for carboxylic acid functionality, particularly when basic conditions must be employed in subsequent synthetic steps [26] [29]. The development of 2-benzyloxy-1-methylpyridinium triflate as a mild, convenient reagent has revolutionized benzyl ester formation by enabling protection under neutral conditions [26] [29]. This methodology proves especially valuable for acid- and base-sensitive substrates that cannot tolerate traditional benzylation conditions [29].
Specialized protecting groups such as 1,3-dithian-2-yl-methyl and its dimethyl analogue provide orthogonal deprotection conditions that are compatible with fluoride-mediated deprotection [11]. These protecting groups can be deprotected under nearly neutral oxidative conditions using sodium periodate, offering advantages over conventional acid, base, and hydrogenation conditions [11].
The selection of protecting group strategy must consider the overall synthetic route and the presence of other functional groups [9]. For amino acid derivatives, the protecting group must be compatible with standard peptide coupling conditions and amino group protection strategies [10]. Temporary protecting groups are generally preferred for carboxylic acids because removal of permanent protecting groups typically requires harsh conditions that may compromise the carboxylic acid functionality [10].
Silyl protecting groups, while widely used for alcohol protection, are less ideal for carboxylic acid protection due to their lability under mildly acidic and basic aqueous conditions [11]. However, specialized silyl protecting groups have been developed for specific applications where fluoride-mediated deprotection is advantageous [25].
The development of methodologies for chirality induction in (2S)-3-cyclopentylpropyl side chains represents a sophisticated challenge in asymmetric synthesis [30] [32]. The stereoselective construction of cyclopentyl-containing chiral centers requires careful consideration of reaction mechanisms, catalyst design, and substrate preorganization [33] [35].
Asymmetric induction strategies for cyclopentyl-containing side chains can be categorized into three primary approaches: substrate-controlled transformations using chiral auxiliaries, catalyst-controlled asymmetric synthesis, and chiral pool synthesis [33] [35]. Each approach offers distinct advantages depending on the specific structural requirements and synthetic constraints [12].
Table 4: Asymmetric Induction Methods for Cyclopentyl Side Chains
Method | Stereoselectivity | Typical Yield | Key Advantages |
---|---|---|---|
Chiral auxiliary | >95% ee | 70-85% | Predictable selectivity [35] |
Asymmetric catalysis | 80-98% ee | 75-92% | Catalytic efficiency [32] |
Chiral pool synthesis | >99% ee | 60-80% | Natural chirality [33] |
Enzymatic resolution | >99% ee | 40-50% | High selectivity [33] |
Chiral auxiliary-mediated approaches utilize temporary incorporation of stereogenic groups to control the stereochemical outcome of subsequent reactions [35]. The auxiliary can bias the stereoselectivity of one or more reactions before being removed and recovered for future use [35]. David Evans' synthesis methodologies utilizing oxazolidinone chiral auxiliaries have demonstrated exceptional effectiveness for setting absolute stereochemistry in complex molecular frameworks [35].
Catalytic asymmetric synthesis approaches have shown remarkable success in constructing chiral cyclopentyl systems [32] [34]. The enantioselective synthesis of chiral cyclopent-2-enones through nickel-catalyzed desymmetrizing arylative cyclization represents a particularly powerful methodology [34]. These reactions proceed with good yields and generally high enantioselectivities to give cyclopent-2-enones containing fully substituted alkenes and quaternary stereocenters [34].
The [3+2] cycloaddition approach using enecarbamates with electrophilic metalloenolcarbene intermediates provides access to chiral cyclopentyl β-amino esters with excellent diastereocontrol [32]. This methodology achieves up to 98% enantiomeric excess using β-silyl-substituted enoldiazoacetates with chiral dirhodium catalysts and trans-β-arylvinylcarbamates [32].
Table 5: Enantioselective Cyclopentyl Synthesis Results
Substrate Type | Catalyst System | Enantiomeric Excess | Yield |
---|---|---|---|
Alkynyl malonates | Nickel/phosphinooxazoline | 80-94% ee | 73-92% [34] |
Enecarbamates | Dirhodium complex | Up to 98% ee | 75-88% [32] |
Allylsilanes | Lewis acid | 85-95% ee | 70-85% [37] |
Asymmetric induction through chiral solvation represents an emerging strategy for controlling stereochemistry in cyclopentyl-containing systems [15]. This approach utilizes chiral solvents to induce supramolecular chirality in achiral substrates, enabling asymmetric transformations without the need for chiral catalysts or auxiliaries [15].
The development of diastereodivergent synthesis methodologies enables access to complementary stereoisomers through simple variation of reaction conditions [36]. Electrophile-induced ring contractive metallate rearrangements of six-membered cyclic alkenyl boronate complexes provide cyclopentyl boronic esters bearing two contiguous, fully substituted stereocenters with high levels of stereocontrol [36].
The solubility behavior of 3-pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- exhibits distinct patterns across different solvent systems that reflect its complex molecular architecture and multiple functional groups [1] [2]. The compound demonstrates excellent solubility in dimethyl sulfoxide with a reported value of 20 milligrams per milliliter, producing clear solutions [2]. This high solubility in dimethyl sulfoxide can be attributed to the strong polar interactions between the solvent and the multiple hydrogen bond accepting sites present in the pyridine carboxylic acid moiety and the imidazole ring system [3] [4].
The molecular surface area approach to solubility prediction indicates that the ability of cosolvents to enhance solubility is proportional to the hydrophobic surface area per molecule [5] [6]. For this compound, the presence of the cyclopentyl group and trifluoromethyl substituent contributes significantly to the hydrophobic character, while the pyridine carboxylic acid and imidazole functionalities provide polar interaction sites. The molecular weight of 396.36 grams per mole falls within the typical range for pharmaceutical compounds, though the structural complexity suggests limited aqueous solubility [1] [2].
Polar Solvent Systems Analysis
In polar solvent systems, the compound demonstrates varying degrees of solubility enhancement that correlate with the polarity match principle [7]. Studies on similar pyridine carboxylic acid derivatives have shown that solubility enhancement in polar cosolvents follows predictable patterns where the collective trend of solubility enhancement decreases as the activity coefficient of the solute in the solvent mixture increases [7]. The presence of the carboxylic acid functionality with a predicted pKa of 3.55±0.10 suggests that the compound will exist predominantly in its neutral form under physiological conditions, influencing its solubility profile in aqueous systems [8].
Water-cosolvent mixtures containing alcohols are expected to provide moderate solubility enhancement for this compound [6] [9]. The relationship between solute hydrophobicity and solubilization properties indicates that the relatively hydrophobic nature of the cyclopentyl and trifluoromethyl groups will limit aqueous solubility while potentially enhancing solubility in less polar cosolvent systems [7]. Experimental studies with similar compounds have demonstrated that ethanol-water mixtures in the range of 20-50% ethanol provide optimal solubility enhancement for compounds with comparable structural features [10].
Nonpolar Solvent Systems Characteristics
The solubility behavior in nonpolar solvent systems is governed by different mechanisms compared to polar systems. The molecular electrostatic potential distribution across the molecule creates regions of varying charge density that influence interactions with nonpolar solvents [11]. The trifluoromethyl group contributes to the overall lipophilicity while simultaneously creating localized electronegative regions that can interact with polar sites in mixed solvent systems [11].
Chloroform and other halogenated solvents are expected to provide moderate solubility due to their ability to interact with both the polar and nonpolar regions of the molecule through dipole-induced dipole interactions [12]. The Hansen solubility parameters suggest that solvents with intermediate polarity values will provide optimal solvation for this compound [3]. Octanol-water partition coefficient predictions indicate a preference for the organic phase, consistent with the presence of significant hydrophobic structural elements [13] [14].
Solvent System | Solubility Category | Interaction Type | Predicted Mechanism |
---|---|---|---|
Water (neat) | Poorly soluble | Hydrophobic/polar mismatch | Limited hydrogen bonding |
Dimethyl Sulfoxide (neat) | Highly soluble | Strong polar interactions | Dimethyl Sulfoxide solvation complex |
Ethanol-Water (50:50) | Moderately soluble | Mixed polar/nonpolar | Cosolvent enhancement |
Octanol-Water (log P) | Lipophilic partition | Hydrophobic preference | Lipophilic distribution |
Chloroform | Moderately soluble | Weak polar interactions | Dipole interactions |
Methanol | Moderately soluble | Hydrogen bonding | Protic solvation |
The tautomeric equilibrium in imidazole-pyridine conjugates represents a fundamental aspect of their physicochemical behavior that directly influences solubility, stability, and biological activity [15] [16]. The imidazole ring in this compound can exist in multiple tautomeric forms, with the position of the mobile proton significantly affecting the molecular properties and environmental interactions [15] [17].
Tautomeric Equilibrium Dynamics
The rapid tautomeric interconversion between different forms occurs on timescales much faster than typical nuclear magnetic resonance measurements, resulting in weighted averages of chemical shifts that reflect the population distribution of tautomers [17]. Density Functional Theory studies on similar imidazole-containing compounds have revealed that the ratio of tautomers varies according to the substituents attached to the ring system [15]. For 4(5)-substituted imidazoles, the tautomer ratio can be expressed as log( [1] [2]/ [1] [18]) = 4 × σm, where σm represents the meta substituent constant governed by inductive effects [15].
The presence of the trifluoromethyl group as an electron-withdrawing substituent significantly influences the tautomeric preference [15] [19]. Electron-withdrawing groups reduce π-π repulsion and promote aromatic stability, favoring the 1H-tautomer over the 4H-tautomer [19]. The energy difference between tautomeric forms typically ranges from 0.1 to 10 kilocalories per mole, depending on the specific substitution pattern and environmental conditions [20] [19].
Environmental Influence on Tautomeric Distribution
The distribution of tautomers is highly sensitive to the polarity and hydrogen bonding capacity of the surrounding environment [16] [21]. In polar solvents, the tautomer that can form stronger hydrogen bonds with the solvent molecules becomes thermodynamically favored [16]. Carbon-13 nuclear magnetic resonance spectroscopy studies have demonstrated that the difference in chemical shifts between C4 and C5 carbon atoms serves as a diagnostic indicator of tautomeric preference [17].
Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets have shown that the most stable conformations are maintained by intramolecular N-H···O=C hydrogen bonds [21]. The neutral tautomeric forms adapt different conformations depending on the proton position, with torsion angles differing by approximately 180 degrees between τ and π tautomers [21]. This conformational switching has profound implications for the biological activity and recognition properties of the compound [16].
pH-Dependent Tautomeric Behavior
The carboxylic acid functionality introduces additional complexity to the tautomeric behavior through pH-dependent protonation states [16]. Under acidic conditions, protonation of the pyridine nitrogen creates a positively charged species that influences the electron density distribution throughout the molecule [16]. The predicted pKa value of 3.55±0.10 suggests that significant pH-dependent changes in tautomeric distribution will occur in the physiological pH range [8].
Zwitterionic forms become accessible at intermediate pH values where the carboxylic acid is deprotonated while the heterocyclic nitrogens remain in their neutral states [18]. These zwitterionic species often exhibit enhanced water solubility due to their increased dipole moments and hydrogen bonding capacity [18]. The energy difference between different ionization states typically ranges from 1.0 to 3.0 kilocalories per mole under physiological conditions [21].
Tautomeric Form | Relative Stability | Environment Preference | Computational Energy Difference |
---|---|---|---|
Imidazole N-H (Position 1) | More stable in polar solvents | Hydrogen bond acceptor environment | Reference (0.0 kcal/mol) |
Imidazole N-H (Position 3) | More stable in nonpolar solvents | Hydrogen bond donor environment | +2.5 to +5.0 kcal/mol |
Pyridine Protonated | pH dependent (low pH) | Acidic conditions | pH dependent |
Carboxylic Acid Deprotonated | pH dependent (high pH) | Basic conditions | pH dependent |
Zwitterionic Form | Intermediate pH range | Neutral to slightly acidic | +1.0 to +3.0 kcal/mol |
Frontier molecular orbital analysis using Density Functional Theory provides crucial insights into the electronic properties and chemical reactivity of 3-pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- [22] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as fundamental descriptors for understanding electron donation and acceptance capabilities, chemical stability, and potential intermolecular interactions [23] [24].
Computational Methodology and Basis Set Selection
The B3LYP functional combined with 6-311++G(d,p) basis sets represents the current standard for accurate prediction of frontier orbital energies in pharmaceutical compounds [25] [26]. This level of theory provides an optimal balance between computational efficiency and accuracy for molecules containing the heterocyclic systems present in this compound [27]. Comparative studies have demonstrated that B3LYP calculations predict highest occupied molecular orbital eigenvalues with average absolute errors of approximately 0.73 electron volts when correlated with experimental ionization potentials [25].
The choice of basis set significantly influences the accuracy of frontier orbital energy predictions [28] [29]. Triple-zeta quality basis sets with diffuse and polarization functions, such as 6-311++G(d,p), are essential for accurate description of the electronic properties of compounds containing electronegative heteroatoms and multiple aromatic systems [29]. Machine learning models trained on Density Functional Theory data have achieved mean absolute errors of 0.4 electron volts for highest occupied molecular orbital energies and 0.2 electron volts for lowest unoccupied molecular orbital energies when using appropriate basis sets [23] [30].
Highest Occupied Molecular Orbital Characteristics
The highest occupied molecular orbital energy provides information about the electron-donating ability and susceptibility to electrophilic attack [31] [32]. For pyridine carboxylic acid derivatives, the highest occupied molecular orbital is typically localized on the aromatic π-system with contributions from nitrogen lone pairs [18] [32]. The presence of the trifluoromethyl group as a strong electron-withdrawing substituent is expected to lower the highest occupied molecular orbital energy, making the compound less susceptible to oxidation [32].
Substituent effects on frontier orbitals follow predictable patterns based on electronic properties [32]. Electron-donating groups elevate the highest occupied molecular orbital energy through out-of-phase mixing with high-lying occupied orbitals, while electron-withdrawing groups have the opposite effect [32]. The cyclopentyl group contributes electron density through hyperconjugation, partially offsetting the electron-withdrawing effects of the trifluoromethyl and carboxylic acid functionalities [32].
Lowest Unoccupied Molecular Orbital Analysis
The lowest unoccupied molecular orbital energy determines the electron-accepting capacity and susceptibility to nucleophilic attack [31] [32]. In heterocyclic compounds containing both pyridine and imidazole rings, the lowest unoccupied molecular orbital is often delocalized across the entire aromatic system [23]. The electron-withdrawing trifluoromethyl group significantly lowers the lowest unoccupied molecular orbital energy through in-phase combination with the π* orbitals of the aromatic systems [32].
The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an indicator of chemical reactivity and kinetic stability [31]. Smaller energy gaps correlate with increased reactivity and polarizability, while larger gaps indicate greater kinetic stability [31]. For pharmaceutical compounds, frontier orbital energy gaps typically range from 2.0 to 5.0 electron volts, with values in the lower portion of this range suggesting potential for charge transfer interactions [31] [25].
Electronic Structure and Reactivity Descriptors
Chemical hardness, calculated as half the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, provides information about the resistance to electron density changes [31]. The larger the energy gap, the harder and more stable the molecule becomes [31]. Electronegativity, calculated as the negative average of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, indicates the tendency to attract electrons [31].
The electrophilicity index, derived from electronegativity and chemical hardness values, quantifies the propensity to accept electrons from the environment [31]. These reactivity descriptors are particularly valuable for predicting drug-receptor interactions and metabolic stability [33] [34]. The combination of multiple electron-withdrawing groups in this compound suggests moderate to high electrophilicity, potentially influencing its biological activity profile [31].
Calculation Type | Method/Basis Set | Typical Range/Value | Significance |
---|---|---|---|
Geometry Optimization | B3LYP/6-311++G(d,p) | Converged geometry | Stable molecular conformation |
Highest Occupied Molecular Orbital Energy Calculation | B3LYP/6-311++G(d,p) | -5.0 to -7.0 eV | Electron donation ability |
Lowest Unoccupied Molecular Orbital Energy Calculation | B3LYP/6-311++G(d,p) | -1.0 to -3.0 eV | Electron acceptance ability |
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | B3LYP/6-311++G(d,p) | 2.0 to 5.0 eV | Chemical reactivity indicator |
Molecular Electrostatic Potential | HF/6-31G* | ±100 kcal/mol | Electrostatic interaction sites |
Tautomer Energy Difference | B3LYP/6-311++G(d,p) | 0.1 to 10 kcal/mol | Tautomeric preference |